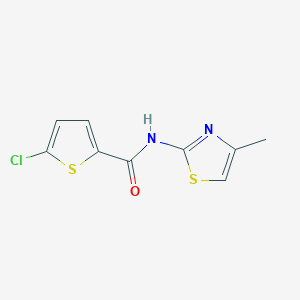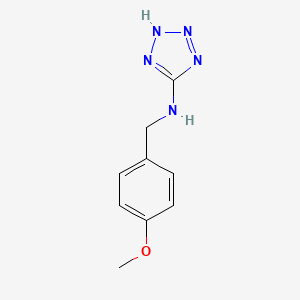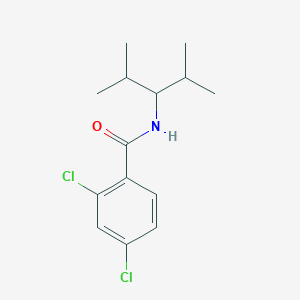![molecular formula C19H17ClO3 B5727470 7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)
7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, also known as flavokawain B (FKB), is a natural compound found in the roots of the kava plant. It has been the focus of scientific research due to its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. In
Mécanisme D'action
The mechanism of action of FKB is not fully understood, but studies have suggested that it works by inducing apoptosis (cell death) in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which contribute to the development of inflammatory diseases. FKB has also been found to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
FKB has been found to have various biochemical and physiological effects. In vitro studies have shown that FKB inhibits the growth and proliferation of cancer cells, while in vivo studies have shown that it can reduce the size of tumors. FKB has also been shown to have anti-inflammatory effects in animal models of arthritis. Additionally, FKB has been found to have anti-microbial effects against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FKB in lab experiments is that it is a natural compound, making it potentially safer than synthetic compounds. Additionally, FKB has been shown to have multiple therapeutic properties, making it a versatile compound to study. However, one limitation of using FKB is that it is not well-studied in humans, making it difficult to determine its safety and efficacy for human use.
Orientations Futures
For research on FKB include determining optimal dosage and administration, investigating safety and efficacy in humans, developing FKB derivatives, and exploring its potential use as a natural preservative.
Méthodes De Synthèse
FKB can be synthesized from the kava plant using various methods, including extraction and purification. One method involves extracting the kava plant's roots using solvents such as ethanol or methanol. The extract is then purified using techniques such as column chromatography or liquid-liquid extraction. FKB can also be synthesized using chemical methods, such as the Pechmann condensation reaction.
Applications De Recherche Scientifique
FKB has been the focus of scientific research due to its potential therapeutic properties. Studies have shown that FKB has anti-cancer effects, particularly against breast, prostate, and bladder cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. FKB has also been found to have anti-microbial properties, making it a potential treatment for bacterial and fungal infections.
Propriétés
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-11-12(2)19(21)23-18-13(3)17(9-8-16(11)18)22-10-14-4-6-15(20)7-5-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDVPGLJXFGGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5727394.png)
![1-[(3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5727396.png)

![4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B5727406.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B5727410.png)


![3-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5727420.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)




